6-Chloro-1H-indole-2-carboxylic acid
Overview
Description
6-Chloro-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole carboxylic acids family. Indole carboxylic acids are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The presence of a chlorine atom at the 6-position of the indole ring can significantly affect the compound's reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of derivatives of 6-chloro-1H-indole-2-carboxylic acid has been reported in various studies. For instance, an efficient synthesis of a COX-2 inhibitor, which is a derivative of 6-chloro-1H-indole-2-carboxylic acid, was achieved through a novel indole formation involving an alkylation/1,4-addition/elimination/isomerization cascade . Another study reported the synthesis of a series of aryl diacid analogues of 6-chloro-1H-indole-2-carboxylic acid to optimize in vivo potency and binding activity, leading to the discovery of a potent selective glycine-site NMDA receptor antagonist . Additionally, the synthesis of 6-chloromethyl-1H-indole-2-carboxylates was accomplished by the elimination of SO2 from easily accessible methanesulfonic acids, showcasing a method for introducing chlorine into the indole scaffold .
Molecular Structure Analysis
The molecular structure of 6-chloro-1H-indole-2-carboxylic acid derivatives has been elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined by X-ray diffraction and compared with the molecular crystal structure determined by density functional theory (DFT) . The study of the crystal and molecular structures of indole-2-carboxylic acid (ICA) revealed the orientation of the carboxylic groups and the formation of hydrogen bonds, which are crucial for understanding the compound's properties .
Chemical Reactions Analysis
The reactivity of 6-chloro-1H-indole-2-carboxylic acid and its derivatives is influenced by the presence of the chlorine atom and the carboxylic acid group. These functional groups can participate in various chemical reactions, such as substitution reactions, which are essential for the synthesis of more complex molecules. For instance, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involved a three-step substitution reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-chloro-1H-indole-2-carboxylic acid derivatives are determined by their molecular structure. The crystal structure analysis provides insights into the compound's stability, hydrogen bonding patterns, and molecular conformation . The vibrational spectra, as studied through infrared spectroscopy, can give information about the functional groups present and their interactions . The presence of electron-withdrawing groups, such as chlorine, can affect the acidity of the carboxylic acid group and the overall electron distribution within the molecule, influencing its reactivity and interaction with biological targets .
Scientific Research Applications
Antiviral Activity
- Scientific Field: Virology .
- Application Summary: Indole derivatives have been found to possess antiviral activity . Specifically, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
HIV-1 Integrase Strand Transfer Inhibitors
- Scientific Field: Medicinal Chemistry .
- Application Summary: Indole-2-carboxylic acid derivatives have been synthesized and evaluated as novel HIV-1 integrase strand transfer inhibitors .
- Methods of Application: Through optimization of compound 1, a series of indole-2-carboxylic acid derivatives were designed and synthesized .
- Results: Compound 17a was proved to markedly inhibit the effect of integrase, with IC50 value of 3.11 μM .
Inhibitors of E. coli MurD Ligase
- Scientific Field: Microbiology .
- Application Summary: Indole derivatives are used as reactants for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not specified in the source .
Interleukin-2 Inducible T Cell Kinase Inhibitors
- Scientific Field: Immunology .
- Application Summary: Indole derivatives are used as reactants for the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not specified in the source .
Inhibitors of Gli1-Mediated Transcription in Hedgehog Pathway
- Scientific Field: Molecular Biology .
- Application Summary: Indole derivatives are used as reactants for the preparation of amide conjugates with ketoprofen, as inhibitors of Gli1-mediated transcription in the Hedgehog pathway .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not specified in the source .
Tryptophan Dioxygenase Inhibitors
- Scientific Field: Biochemistry .
- Application Summary: Indole derivatives are used as tryptophan dioxygenase inhibitors .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPSJOSKWKTWAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168277 | |
Record name | 6-Chloro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1H-indole-2-carboxylic acid | |
CAS RN |
16732-75-5 | |
Record name | 6-Chloro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16732-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1H-indole-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016732755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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